5-(Bromomethyl)-2,3-dichloropyridine
Overview
Description
5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
Target of Action
5-(Bromomethyl)-2,3-dichloropyridine is a halogenated derivative that is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
It is known that the compound plays a significant role in the suzuki–miyaura cross-coupling reaction . This reaction is a key biochemical pathway in organic synthesis, facilitating the formation of carbon-carbon bonds .
Pharmacokinetics
Like other halogenated derivatives, it is likely that the compound undergoes primarily renal elimination . Therefore, dosage adjustment may be required for patients with renal impairment
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction environment must be carefully controlled to ensure optimal performance of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Comparison with Similar Compounds
2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)-2,3-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMFRJFVXIEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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